molecular formula C15H13Br2NO3 B5116600 2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate

2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate

Cat. No.: B5116600
M. Wt: 415.08 g/mol
InChI Key: RGOMYJDEXZQRRC-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate is an organic compound with the molecular formula C15H13Br2NO3 It is a derivative of carbamate, featuring a phenylcarbamate group attached to a dibromophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 2,4-dibromophenol with ethylene carbonate to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyethyl carbamates.

Scientific Research Applications

2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate: Similar structure but with chlorine atoms instead of bromine.

    2-(2,4-dibromophenoxy)ethyl N-(3-methylphenyl)carbamate: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NO3/c16-11-6-7-14(13(17)10-11)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOMYJDEXZQRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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